

Spectroscopic and Synthetic Profile of 2-Ethynyl-1,5-naphthyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethynyl-1,5-naphthyridine

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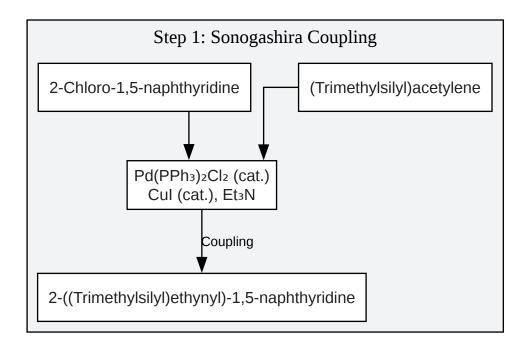
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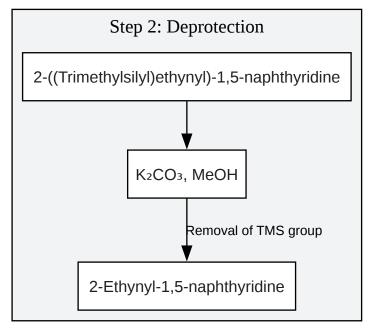
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for **2-Ethynyl-1,5-naphthyridine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document outlines a well-established synthetic pathway and provides predicted spectroscopic characteristics based on known chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and characterization of novel naphthyridine derivatives.

Synthetic Pathway

The synthesis of **2-Ethynyl-1,5-naphthyridine** can be achieved through a two-step sequence starting from the readily accessible 2-chloro-1,5-naphthyridine. The proposed synthetic workflow involves a Sonogashira coupling reaction followed by a deprotection step.







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Figure 1. Proposed synthesis of 2-Ethynyl-1,5-naphthyridine.

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine (Predicted Protocol)



This procedure is based on general Sonogashira coupling methodologies.[1]

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added (trimethylsilyl)acetylene (1.2 eq). The solution is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) cocatalyst, typically copper(I) iodide (CuI, 0.1 eq), are added. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the amine salt, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Step 2: Synthesis of **2-Ethynyl-1,5-naphthyridine** (Predicted Protocol)

This deprotection step is based on standard procedures for the removal of trimethylsilyl (TMS) protecting groups from terminal alkynes.

The purified 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq) is dissolved in a protic solvent like methanol. A mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the solution. The reaction mixture is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford **2-ethynyl-1,5-naphthyridine**. Further purification, if necessary, can be performed by recrystallization or column chromatography.

Spectroscopic Data Summary

As no experimentally determined spectroscopic data for **2-ethynyl-1,5-naphthyridine** has been found in the searched literature, the following tables provide predicted values based on the analysis of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Ethynyl-1,5-naphthyridine**



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.9	dd	~4.5, ~1.5	H-6
~8.3	dd	~8.5, ~1.5	H-8
~8.2	d	~8.5	H-4
~7.7	d	~8.5	H-3
~7.6	dd	~8.5, ~4.5	H-7
~3.2	S	-	C≡C-H

Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine core.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Ethynyl-1,5-naphthyridine**

Chemical Shift (δ, ppm)	Assignment
~153	C-5
~151	C-2
~143	C-8a
~137	C-4
~129	C-4a
~122	C-3
~121	C-7
~119	C-6
~83	-C≡CH
~79	-C≡CH



Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine core.

Table 3: Predicted Mass Spectrometry and Infrared Data for 2-Ethynyl-1,5-naphthyridine

Technique	Predicted Value	Interpretation
MS (EI)	m/z 154 (M ⁺)	Molecular Ion
m/z 127	[M-HCN] ⁺	
IR	~3300 cm ⁻¹	=C-H stretch
~2100 cm ⁻¹	C≡C stretch (weak)	
~1600-1400 cm ⁻¹	Aromatic C=C and C=N stretching	

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References

- 1. researchgate.net [researchgate.net]
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